molecular formula C7H12N4O B2819420 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide CAS No. 1249366-88-8

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2819420
CAS No.: 1249366-88-8
M. Wt: 168.2
InChI Key: OXWOLNHCKIZWHK-UHFFFAOYSA-N
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Description

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 2-amino-2-methylpropanamide with a pyrazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring can also interact with various receptors, modulating their signaling pathways . These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar biological activities.

    5-amino-3-(4-methoxyphenyl)-1H-pyrazole: Known for its anticancer properties.

    4-amino-3-(trifluoromethyl)-1H-pyrazole: Used in the development of pharmaceuticals

Uniqueness

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring makes it a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

2-amino-2-methyl-3-pyrazol-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-7(9,6(8)12)5-11-4-2-3-10-11/h2-4H,5,9H2,1H3,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWOLNHCKIZWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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